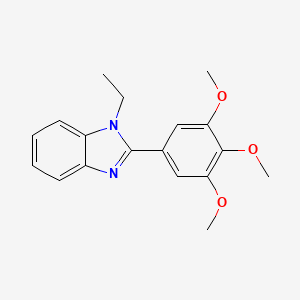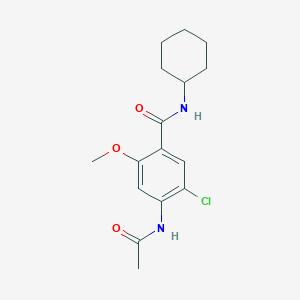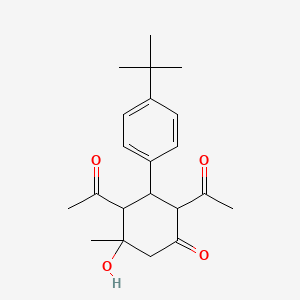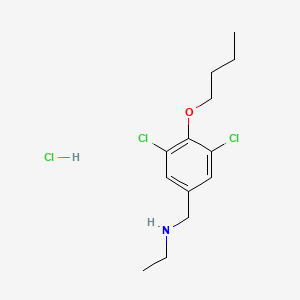![molecular formula C15H21FN2O3S B4236873 N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. It is commonly referred to as CPCCOEt and is used as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). The compound has been studied extensively for its effectiveness in blocking mGluR1 and its potential applications in various fields.
Mécanisme D'action
CPCCOEt acts as a selective antagonist for the N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide receptor, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic transmission and plasticity. By blocking the activity of this receptor, CPCCOEt can modulate various physiological processes, including pain perception, learning, and memory.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception in animal models, suggesting its potential as a therapeutic agent for chronic pain. It has also been shown to improve cognitive function in animal models, suggesting its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, CPCCOEt has been shown to have anticonvulsant effects, suggesting its potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPCCOEt is its selectivity for N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, which allows for more precise targeting of this receptor in experimental studies. However, its use is limited by its potential toxicity and the need for careful dosing to avoid adverse effects. Additionally, CPCCOEt may not be effective in all animal models or in all physiological contexts, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving CPCCOEt. One area of interest is the development of more selective and potent N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide antagonists that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of CPCCOEt in various neurological disorders, including Parkinson's disease, epilepsy, and schizophrenia. Finally, more research is needed to fully understand the biochemical and physiological effects of CPCCOEt and its potential as a research tool in various fields.
Applications De Recherche Scientifique
CPCCOEt has been widely used as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to selectively block N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has made it a valuable tool for studying the role of this receptor in various physiological processes, such as pain perception, learning, and memory. CPCCOEt has also been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-18(11-15(19)17-13-5-3-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAGRGYVDDOGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)








![5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
![N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)

![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4236870.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
